![molecular formula C22H30N2O4 B6059760 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)
2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, also known as CDK8 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Mechanism of Action
2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor works by inhibiting the activity of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, a protein that plays a crucial role in the regulation of gene expression. 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one is a cyclin-dependent kinase that phosphorylates RNA polymerase II, a protein that is responsible for the transcription of genes. 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor binds to the ATP-binding site of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one and prevents its activity. This leads to the inhibition of RNA polymerase II phosphorylation and the downregulation of gene expression.
Biochemical and Physiological Effects:
2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor has been shown to have significant biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and preventing cell proliferation. 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor also downregulates the expression of genes that are involved in cell cycle progression, angiogenesis, and DNA damage repair. In addition, 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor has been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor is its specificity for 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one. Unlike other CDK inhibitors, 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor does not affect the activity of other CDKs, making it a valuable tool for studying the role of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in cancer. However, 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on normal cells are not well understood. In addition, 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor is expensive and requires expertise in organic chemistry for its synthesis.
Future Directions
The potential applications of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor in cancer research are vast, and there are many future directions for its study. Some of the future directions include the development of more potent and selective 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitors, the identification of biomarkers that can predict the response to 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor treatment, and the investigation of the role of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in other diseases, such as inflammation and neurodegeneration.
Conclusion:
2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor is a promising compound with significant potential for cancer research. Its specificity for 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one and its ability to inhibit the growth of cancer cells make it a valuable tool for studying the role of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one in cancer. While there are some limitations for lab experiments, the future directions for its study are vast. 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor has the potential to revolutionize cancer treatment and improve patient outcomes.
Synthesis Methods
The synthesis of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor involves multiple steps, including the formation of diazaspiro ring, acetylation of cyclopropane, and benzyl protection of 2,3-dimethoxybenzaldehyde. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor is complex and requires expertise in organic chemistry.
Scientific Research Applications
2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and leukemia. 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor works by inhibiting the activity of 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, a protein that plays a crucial role in the regulation of gene expression. By inhibiting 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one, 2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one inhibitor prevents the growth of cancer cells and induces apoptosis.
properties
IUPAC Name |
2-(2-cyclopropylacetyl)-7-[(2,3-dimethoxyphenyl)methyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O4/c1-27-18-6-3-5-17(20(18)28-2)14-23-11-4-9-22(21(23)26)10-12-24(15-22)19(25)13-16-7-8-16/h3,5-6,16H,4,7-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMWKBUZZBINSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCCC3(C2=O)CCN(C3)C(=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one |
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